molecular formula C14H10BrNO4 B5767802 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde

3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No. B5767802
M. Wt: 336.14 g/mol
InChI Key: LRNSIEZONVUPSE-UHFFFAOYSA-N
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Description

3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a benzaldehyde derivative that has been synthesized using various methods. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is not well understood. However, it has been suggested that this compound may act as an inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of this enzyme can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde in lab experiments include its ability to inhibit the activity of acetylcholinesterase and its antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde. One direction is the development of more potent inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another direction is the development of fluorescent probes for the detection of other reactive species in cells. Additionally, the mechanism of action of this compound needs to be further studied to better understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde can be synthesized using various methods. One of the methods used to synthesize this compound involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 3-nitrobenzyl alcohol in the presence of a base. This reaction results in the formation of this compound. Another method involves the reaction of 3-bromo-4-aminobenzaldehyde with 3-nitrobenzyl alcohol in the presence of a reducing agent. This reaction results in the formation of this compound.

Scientific Research Applications

3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde has various scientific research applications. One of the applications of this compound is in the development of fluorescent probes for the detection of reactive oxygen species (ROS) in cells. This compound has been used to develop a fluorescent probe that can detect ROS in living cells. Another application of this compound is in the development of inhibitors for the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of this enzyme can be used in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-bromo-4-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNSIEZONVUPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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